5-Oxo-L-propyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-propyl-L-prolinamide: is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.213 g/mol . It is also known by other names such as 5-Oxo-N-propyl-L-prolinamide and 2-Pyrrolidinecarboxamide, 5-oxo-N-propyl-, (2S)- . This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-L-propyl-L-prolinamide typically involves the reaction of L-proline with propylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxo-L-propyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted amides .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Oxo-L-propyl-L-prolinamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It may be used in assays to investigate the activity of specific enzymes or to study protein-ligand binding .
Medicine: Its unique structure makes it a candidate for drug development, especially in targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Wirkmechanismus
The mechanism of action of 5-Oxo-L-propyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 5-Oxo-L-prolyl-L-phenylanyl-4-hydroxy compound
- L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl
- L-Prolinamide, 5-oxo-L-prolyl-L-norvalyl
Comparison: Compared to these similar compounds, 5-Oxo-L-propyl-L-prolinamide is unique due to its specific substitution pattern and the presence of a propyl groupFor example, the presence of the propyl group may enhance its lipophilicity and membrane permeability, making it more suitable for certain biological assays or therapeutic applications .
Eigenschaften
CAS-Nummer |
63155-83-9 |
---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(2S)-5-oxo-N-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-9-8(12)6-3-4-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
VFKVIVDERFUZPW-LURJTMIESA-N |
Isomerische SMILES |
CCCNC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCNC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.